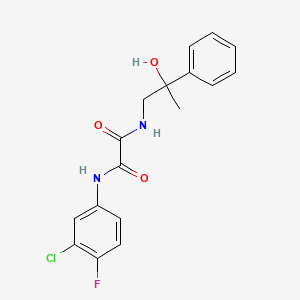

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a bisubstituted oxalamide derivative characterized by a halogenated aromatic group (3-chloro-4-fluorophenyl) at the N1 position and a hydroxy-substituted alkyl chain (2-hydroxy-2-phenylpropyl) at the N2 position. Oxalamides are a class of compounds with diverse applications, including use as polymer precursors, flavoring agents, and pharmaceutical intermediates . The structural flexibility of the oxalamide backbone allows for extensive substitution, enabling tailored physicochemical and biological properties. This article provides a detailed comparison of this compound with structurally related oxalamides, focusing on substituent effects, physicochemical properties, and metabolic pathways.

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O3/c1-17(24,11-5-3-2-4-6-11)10-20-15(22)16(23)21-12-7-8-14(19)13(18)9-12/h2-9,24H,10H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFTUBZBYIQHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide typically involves the following steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the 3-chloro-4-fluorophenyl group: This step involves the use of a halogenated aromatic compound, which is introduced through a nucleophilic substitution reaction.

Addition of the 2-hydroxy-2-phenylpropyl group: This is typically done via a condensation reaction, where the hydroxy group reacts with the oxalamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The oxalamide group can be reduced to form an amine.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals.

Biology: It may serve as a probe for studying biological pathways and interactions.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro groups can enhance binding affinity through halogen bonding, while the hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations in N1 and N2 Substituents

The N1 and N2 substituents significantly influence the reactivity, solubility, and bioactivity of oxalamides. Below is a comparative analysis of key analogs:

Key Observations:

- Halogenation Effects: The target compound’s 3-chloro-4-fluorophenyl group introduces steric and electronic effects distinct from trifluoromethyl (e.g., in ) or methoxy (e.g., in ) substituents. Halogens enhance electrophilicity and metabolic stability compared to electron-donating groups like methoxy .

- N2 Substituent Diversity: The 2-hydroxy-2-phenylpropyl group in the target compound may improve solubility via hydrogen bonding, contrasting with lipophilic adamantyl or benzyloxy groups in UC Davis derivatives .

Physicochemical Properties

Melting points and solubility trends reflect substituent contributions:

Analysis:

- The target compound’s hydroxy group likely increases water solubility compared to adamantyl or benzyloxy analogs but may retain moderate crystallinity due to aromatic stacking.

Metabolic and Toxicological Profiles

Metabolic pathways and toxicity data for oxalamides vary with substituents:

Key Findings:

- Flavoring oxalamides (e.g., ) exhibit low toxicity (NOEL = 8–100 mg/kg/day) due to high-capacity metabolic pathways, including hydrolysis and oxidation.

- However, hydroxy groups could facilitate detoxification via conjugation .

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is an organic compound belonging to the oxalamide class. This compound has garnered attention due to its potential biological activities, which may include interactions with various biological targets, making it a candidate for therapeutic applications. The structural complexity of this compound, characterized by the presence of a 3-chloro-4-fluorophenyl group and a 2-hydroxy-2-phenylpropyl moiety, suggests diverse mechanisms of action.

Molecular Structure and Formula

- Molecular Formula : C20H21ClFN3O3

- Molecular Weight : Approximately 405.85 g/mol

The oxalamide structure features two amide groups, which are crucial for its solubility and stability in biological systems. The halogen substituents (chlorine and fluorine) enhance lipophilicity, potentially affecting the compound's interaction with lipid membranes and biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of Amide Bonds : Utilizing appropriate coupling agents to link the phenolic and chloro-fluorophenyl components.

- Purification : Employing chromatographic techniques to achieve the desired purity levels.

The specific conditions and reagents can vary based on the target yield and purity requirements.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. The presence of hydroxyl groups allows for hydrogen bonding, which may enhance affinity towards certain receptors or enzymes.

Potential Therapeutic Targets

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential as a modulator for receptors related to neurological functions, given its structural characteristics.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of similar oxalamide derivatives, indicating promising results in various assays:

These findings suggest that this compound could exhibit similar beneficial effects, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.